![molecular formula C18H22N4OS B2762940 7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775479-59-8](/img/structure/B2762940.png)
7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a cyclohexenyl group, and a pyrazolo[1,5-a]pyrazin-4(5H)-one group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexenyl group would likely introduce some degree of ring strain into the molecule, which could have interesting effects on its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the presence of the amino group (-NH2) and the pyrazolo[1,5-a]pyrazin-4(5H)-one group suggest that it could participate in a variety of chemical reactions. For example, the amino group could act as a nucleophile in reactions with electrophiles .Scientific Research Applications
Inhibitory Effects on Enzymatic Activities
Compounds related to 7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one have been studied for their inhibitory effects on various enzymes. For instance, derivatives of 3-amino-4,5-dihydro-1H-pyrazoles have shown potent inhibitory activities on cyclooxygenase, 15-lipoxygenase, thromboxane synthetase, and platelet aggregation. Such compounds can potentially serve as therapeutic agents in treating conditions that benefit from the modulation of these enzyme activities (Frigola et al., 1989).
Antimicrobial and Antifungal Activities
Various studies have highlighted the antimicrobial and antifungal properties of compounds structurally similar to the query compound. For instance, thienopyrimidine derivatives have demonstrated pronounced antimicrobial activity against a range of microorganisms (Bhuiyan et al., 2006). Such findings suggest the potential use of these compounds in developing new antimicrobial and antifungal agents.
Anticancer Potential
Research on pyrazole and thiophene derivatives, including compounds similar to the query chemical, has indicated potential antitumor evaluations. For example, some derivatives have been screened against cancer cell lines, showing promising potency against specific types of cancer (Mohareb et al., 2015). This suggests the compound's framework could be utilized in developing novel anticancer therapies.
Synthesis and Chemical Transformations
The synthesis and chemical transformations of related compounds offer valuable insights into their scientific applications. For instance, the preparation and reactions of 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one have shown that such compounds can be transformed into related heterocyclic systems with excellent biocidal properties against a range of bacteria and fungi (Youssef et al., 2011).
Anti-inflammatory and Analgesic Properties
Compounds within the same chemical family have been synthesized to evaluate their in vivo and in vitro anti-inflammatory and analgesic properties. The structural modifications at specific positions of these compounds have revealed different activities, suggesting their potential as nonacid analgesic and anti-inflammatory agents without ulcerogenic properties (Bruni et al., 1993).
Safety And Hazards
properties
IUPAC Name |
7-[2-(cyclohexen-1-yl)ethylamino]-2-thiophen-2-yl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18-15-11-14(16-7-4-10-24-16)21-22(15)17(12-20-18)19-9-8-13-5-2-1-3-6-13/h4-5,7,10-11,17,19H,1-3,6,8-9,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOQZOKRMCBJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2CNC(=O)C3=CC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one |
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